molecular formula C19H10ClF3N2OS B2452297 2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine CAS No. 1023553-54-9

2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B2452297
CAS No.: 1023553-54-9
M. Wt: 406.81
InChI Key: FCYDLLGUYFDJHC-UHFFFAOYSA-N
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Description

2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole moiety. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling Reaction: The benzothiazole derivative is then coupled with 4-chlorophenol in the presence of a base such as potassium carbonate to form the intermediate compound.

    Final Assembly: The intermediate is then reacted with 3-chloro-5-(trifluoromethyl)pyridine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

    Oxidation and Reduction: The benzothiazole moiety can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The phenoxy group allows for further functionalization through coupling reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the benzothiazole ring.

Scientific Research Applications

2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s luminescent properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Industrial Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzothiazole moiety is known to interact with various biological pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide
  • N-(1,3-Benzothiazol-2-yl)-arylamides

Uniqueness

2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2OS/c20-14-9-12(19(21,22)23)10-24-17(14)26-13-7-5-11(6-8-13)18-25-15-3-1-2-4-16(15)27-18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYDLLGUYFDJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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